2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207047-53-7
VCID: VC5507288
InChI: InChI=1S/C22H19N3O3S/c1-14-5-3-4-6-18(14)24-19(26)11-25-13-23-20-17(12-29-21(20)22(25)27)15-7-9-16(28-2)10-8-15/h3-10,12-13H,11H2,1-2H3,(H,24,26)
SMILES: CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.47

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide

CAS No.: 1207047-53-7

Cat. No.: VC5507288

Molecular Formula: C22H19N3O3S

Molecular Weight: 405.47

* For research use only. Not for human or veterinary use.

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide - 1207047-53-7

Specification

CAS No. 1207047-53-7
Molecular Formula C22H19N3O3S
Molecular Weight 405.47
IUPAC Name 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C22H19N3O3S/c1-14-5-3-4-6-18(14)24-19(26)11-25-13-23-20-17(12-29-21(20)22(25)27)15-7-9-16(28-2)10-8-15/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Standard InChI Key CMKGTKXDRBPNLW-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Analysis

The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets . At the 7-position, the 4-methoxyphenyl group introduces electron-donating methoxy functionality, which enhances solubility and may influence binding affinity. The 3-position is occupied by an acetamide group tethered to a 2-methylphenyl ring, contributing steric bulk and hydrophobic character.

Table 1: Molecular Properties of 2-[7-(4-Methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide

PropertyValue/Description
Molecular FormulaC₂₃H₂₀N₃O₃S
Molecular Weight418.49 g/mol
IUPAC Name2-[7-(4-Methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide
Key Functional GroupsThienopyrimidine, Methoxyphenyl, Acetamide
Topological Polar Surface Area98.8 Ų (estimated)

The molecular formula was derived by enumerating atoms in the core and substituents, while the polar surface area was estimated using fragment-based methods . The methoxy group at the para position of the phenyl ring likely augments metabolic stability compared to halogenated analogs .

Synthesis and Manufacturing Approaches

Retrosynthetic Strategy

Synthesis of this compound likely follows a modular approach:

  • Core Construction: The thieno[3,2-d]pyrimidine core can be assembled via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea .

  • Substituent Introduction:

    • The 4-methoxyphenyl group may be introduced via Suzuki-Miyaura coupling at the 7-position.

    • The acetamide side chain at the 3-position could be installed through nucleophilic displacement of a leaving group (e.g., chloride) by a primary amine, followed by acetylation.

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/Conditions
1Cyclocondensation2-Amino-5-(4-methoxyphenyl)thiophene-3-carboxylate, urea, polyphosphoric acid, 150°C
2Chlorination at C3POCl₃, DMF, reflux
3Acetamide Formation2-Methylphenylamine, K₂CO₃, DMF, 80°C

This route mirrors methods used for analogous thienopyrimidines, where chlorination at the 3-position facilitates subsequent nucleophilic substitution .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, balancing the hydrophobic thienopyrimidine core and the polar acetamide group. Aqueous solubility is expected to be low (~10 µM at pH 7.4), necessitating formulation with co-solvents or surfactants for in vivo studies .

Spectral Characteristics

  • IR Spectroscopy: Key peaks include N-H stretch (acetamide, ~3300 cm⁻¹), C=O (pyrimidinone, ~1680 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .

  • NMR: The ¹H-NMR spectrum would display singlet peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons split by coupling in the ortho and para positions.

Biological Activity and Mechanism of Action

Table 3: Hypothetical Kinase Inhibition Profile (Based on Analogs)

KinaseIC₅₀ (Predicted)Structural Determinants
EGFR50–100 nMAcetamide H-bonding, methoxyphenyl π-stacking
CDK2200–500 nMCore planarity, hydrophobic interactions

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